what is the mechanism of action of UK-5099
what is the mechanism of action of UK-5099
An In-depth Technical Guide to the Mechanism of Action of UK-5099
Introduction
UK-5099, also known as PF-1005023, is a potent and highly specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). As a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism, the MPC has emerged as a significant therapeutic target for a range of metabolic disorders, cancers, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of UK-5099, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The primary mechanism of action of UK-5099 is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is an obligate heterodimer, composed of the MPC1 and MPC2 subunits, embedded in the inner mitochondrial membrane. Its function is to facilitate the transport of pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once in the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS).
UK-5099 exerts its inhibitory effect through the following mechanisms:
-
Direct Binding: Cryogenic electron microscopy (cryo-EM) studies have revealed that UK-5099 binds directly to a pocket formed by both the MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[2]
-
Competitive Inhibition: The inhibitor's binding site overlaps with the natural binding site for pyruvate. This spatial competition physically obstructs pyruvate from entering the transport channel, effectively blocking its uptake into the mitochondria.[2]
-
Conformational Stabilization: The binding of UK-5099 stabilizes the MPC complex in a matrix-open conformation. This prevents the necessary conformational cycling between inward-open and outward-open states that is required for the translocation of pyruvate across the membrane.[2]
While it was initially hypothesized that UK-5099 might form a covalent bond with cysteine residues on the carrier, recent studies indicate that high-affinity binding is not attributed to covalent interactions.[3][4] The interaction is potent, with inhibitory constants in the nanomolar range for mammalian MPC.
Cellular and Metabolic Consequences of MPC Inhibition
By blocking mitochondrial pyruvate import, UK-5099 induces a significant metabolic reprogramming within the cell:
-
Inhibition of Pyruvate Oxidation: The most immediate effect is the cessation of pyruvate-dependent oxygen consumption, as the fuel for the TCA cycle is cut off at its source.[5][6][7]
-
Shift to Aerobic Glycolysis (Warburg Effect): To compensate for the block in mitochondrial ATP production, cells upregulate glycolysis. This leads to an increased rate of glucose consumption and a significant efflux of lactate into the extracellular space.[1][8]
-
Altered Energy Status: The inhibition of OXPHOS leads to a decrease in cellular ATP levels and a corresponding increase in ADP and AMP levels.[5][9]
-
Glutamine-dependency: To maintain the TCA cycle for biosynthetic purposes, cells treated with UK-5099 often increase their uptake and oxidation of alternative fuels, particularly glutamine.[10]
These metabolic shifts have profound implications for cellular function, affecting proliferation, differentiation, and resistance to stress. For instance, in cancer cells, UK-5099 can enhance a stem-like phenotype and confer resistance to certain chemotherapies.[1][8]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of UK-5099 have been quantified across various experimental systems.
Table 1: Inhibitory Potency of UK-5099
| Parameter | Value | System | Reference |
| IC₅₀ | 50 nM | Pyruvate-dependent O₂ consumption (rat heart mitochondria) | [5][6][7] |
| IC₅₀ | 52.6 ± 8.3 nM | Pyruvate transport (human MPC1L/MPC2) | [3][4] |
| Kᵢ | 0.1–0.2 µM | Pyruvate transport (rat liver mitochondria) | [9] |
| Kᵢ | 49 µM | Pyruvate transport (trypanosomal plasma membrane) | [5][8][9] |
Table 2: In Vivo Pharmacokinetics of UK-5099 in Mice (20 mg/kg, Intraperitoneal)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ | 82,500 ± 20,745 | ng·mL⁻¹ | [7] |
| Tₘₐₓ | 0.250 ± 0.000 | h | [7] |
| AUC₀₋ₜ | 42,103 ± 12,072 | ng·h·mL⁻¹ | [7] |
| MRT₀₋ₜ | 0.857 ± 0.143 | h | [7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of UK-5099 and its place in cellular metabolism.
Figure 1: UK-5099 blocks pyruvate entry into the mitochondrion.
Figure 2: Competitive inhibition of the MPC by UK-5099.
Experimental Protocols
The mechanism of UK-5099 has been characterized using a variety of robust experimental techniques. Below are detailed protocols for key assays.
Protocol 1: Oxygen Consumption Rate (OCR) Assay using Seahorse Analyzer
This protocol measures the effect of UK-5099 on mitochondrial respiration fueled by pyruvate.
1. Cell Preparation:
- Seed cells (e.g., C2C12 myoblasts or cultured neurons) in a Seahorse XF cell culture microplate at a predetermined optimal density.
- Allow cells to adhere and grow for 24 hours in standard culture medium.
- One hour prior to the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., 5 mM glucose, 1 mM pyruvate, 2 mM glutamine), and incubate at 37°C in a non-CO₂ incubator.
2. Inhibitor and Substrate Preparation:
- Prepare a stock solution of UK-5099 in DMSO.
- Prepare assay reagents: UK-5099 (for a final concentration of e.g., 10 µM), oligomycin (1 µM), FCCP (1 µM), and rotenone/antimycin A (0.5 µM). Load them into the appropriate ports of the Seahorse sensor cartridge.
3. Seahorse XF Analyzer Operation:
- Calibrate the sensor cartridge in Seahorse XF Calibrant solution.
- Load the cell plate into the Seahorse XF Analyzer.
- Execute a standard mitochondrial stress test protocol:
- Measure basal OCR (3-4 cycles).
- Inject UK-5099 and measure the response (3-4 cycles). This will show the inhibition of pyruvate-dependent respiration.
- Inject oligomycin to inhibit ATP synthase.
- Inject FCCP to uncouple the mitochondrial membrane and measure maximal respiration.
- Inject rotenone/antimycin A to shut down mitochondrial respiration completely.
4. Data Analysis:
- Normalize OCR data to cell number or protein concentration.
- Calculate the percentage inhibition of basal respiration caused by UK-5099. Compare this to control wells without the inhibitor.
A[label="Seed cells in\nSeahorse plate"];
B[label="Incubate cells in\nassay medium"];
C [label="Load inhibitors into\nsensor cartridge"];
D [label="Calibrate cartridge and\nload plate into analyzer"];
E [label="Measure Basal OCR"];
F [label="Inject UK-5099"];
G [label="Measure OCR Response"];
H [label="Inject Oligomycin,\nFCCP, Rot/AA"];
I[label="Measure full\nMito Stress Profile"];
J [label="Normalize and\nAnalyze Data"];
A -> B -> D;
C -> D;
D -> E -> F -> G -> H -> I -> J;
}
Figure 3: Experimental workflow for a Seahorse OCR assay.
Protocol 2: Pyruvate Uptake in Isolated Mitochondria
This protocol directly measures the transport of pyruvate into mitochondria.
1. Mitochondria Isolation:
- Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris, and EGTA).
- Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.
2. Uptake Assay:
- Prepare an assay buffer (e.g., KCl, Tris, EGTA, and a respiratory inhibitor like rotenone to prevent pyruvate metabolism).
- Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with either UK-5099 (at various concentrations) or vehicle (DMSO) for 2-5 minutes at room temperature.
- Initiate the uptake by adding [¹⁴C]-labeled pyruvate to the suspension.
- After a short, defined time period (e.g., 30-60 seconds), terminate the transport by adding a potent stop solution containing a high concentration of a non-radioactive MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate).
- Rapidly separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.
3. Measurement and Analysis:
- Aspirate the aqueous and oil layers, and lyse the mitochondrial pellet.
- Measure the radioactivity in the pellet using liquid scintillation counting.
- Calculate the rate of pyruvate uptake and determine the IC₅₀ value for UK-5099 by plotting uptake rate against inhibitor concentration.
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a direct measurement of the binding affinity between UK-5099 and the purified MPC protein.[2]
1. Protein Preparation:
- Express and purify the human MPC1/MPC2 heterodimer complex using recombinant protein techniques.
- Dialyze the purified protein extensively against the desired ITC buffer to ensure buffer matching.
- Determine the precise protein concentration.
2. Ligand Preparation:
- Dissolve UK-5099 in the same dialysis buffer to the desired concentration.
3. ITC Experiment:
- Load the purified MPC protein into the sample cell of the ITC instrument.
- Load the UK-5099 solution into the injection syringe.
- Set the experimental parameters (temperature, stirring speed, injection volume, spacing).
- Perform a series of small, sequential injections of UK-5099 into the protein solution. The instrument will measure the minute heat changes (endothermic or exothermic) that occur upon binding.
4. Data Analysis:
- Integrate the heat-change peaks for each injection.
- Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
UK-5099 is a foundational tool for studying cellular metabolism. Its well-defined mechanism of action—the specific, high-affinity, and competitive inhibition of the mitochondrial pyruvate carrier—allows researchers to precisely dissect the roles of mitochondrial pyruvate metabolism in health and disease. The consequent metabolic shift towards glycolysis provides a robust and reproducible model for investigating the Warburg effect and the metabolic flexibility of various cell types. The experimental protocols detailed herein represent the standard methodologies for confirming and exploring the effects of this potent inhibitor.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human mitochondrial pyruvate carrier MPC1 and MPC2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 7. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 10. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
